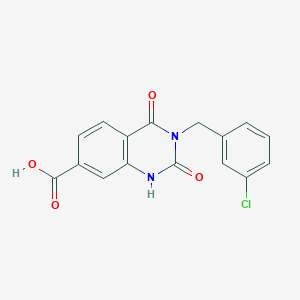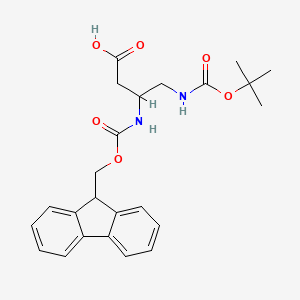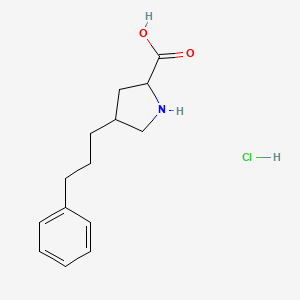
Furan-2-carboxylic acid tert-butylcarbamoyl-(4-chloro-phenyl)-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a chlorophenyl group, and a tert-butylcarbamoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under optimized conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the chlorophenyl group can produce phenyl derivatives.
Aplicaciones Científicas De Investigación
(TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl (4-chlorophenyl)carbamate: Shares the chlorophenyl and tert-butylcarbamoyl groups but lacks the furan ring.
tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate: Contains a chlorosulfonyl group instead of the furan ring.
Uniqueness: (TERT-BUTYLCARBAMOYL)(4-CHLOROPHENYL)METHYL FURAN-2-CARBOXYLATE is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C17H18ClNO4 |
|---|---|
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
[2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C17H18ClNO4/c1-17(2,3)19-15(20)14(11-6-8-12(18)9-7-11)23-16(21)13-5-4-10-22-13/h4-10,14H,1-3H3,(H,19,20) |
Clave InChI |
IZGZQIFZKDPSHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C(C1=CC=C(C=C1)Cl)OC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile](/img/structure/B12503330.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12503334.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12503348.png)
![3-(3-methoxypropyl)-2-(methylsulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12503349.png)


![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503365.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12503370.png)
![4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B12503378.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)



